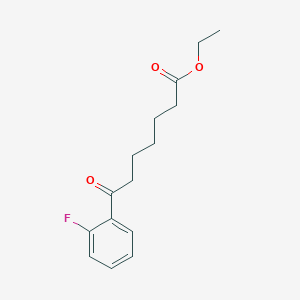

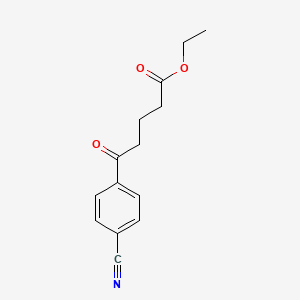

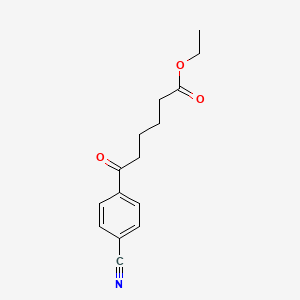

Ethyl 4-(3-iodophenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s systematic name, any common names, and its structural formula.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including any catalysts required and the products formed.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Applications De Recherche Scientifique

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application Summary : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .

- Methods : The researchers reported a radical approach to catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

-

Synthesis of Alectinib Intermediate

- Field : Pharmaceutical Chemistry

- Application Summary : tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, a compound similar to the one you mentioned, is used as an intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor .

- Methods : The specific methods of synthesis are not detailed in the source, but it involves organic synthesis techniques .

- Results : The successful synthesis of this intermediate contributes to the production of Alectinib, a drug used in cancer treatment .

-

Improved Process for the Preparation of Alectinib Hydrochloride

- Field : Pharmaceutical Chemistry

- Application Summary : The research focuses on an improved process for the preparation of Alectinib hydrochloride, a potent anaplastic lymphoma kinase (ALK) inhibitor .

- Methods : The process involves the preparation of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, which is useful in the preparation of Alectinib and its pharmaceutical acceptable salts .

- Results : The improved process results in the successful synthesis of Alectinib hydrochloride .

-

Synthesis of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

- Field : Organic Chemistry

- Application Summary : This compound is an intermediate in the synthesis of Alectinib, a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor .

- Methods : The specific methods of synthesis are not detailed in the source, but it involves organic synthesis techniques .

- Results : The successful synthesis of this intermediate contributes to the production of Alectinib, a drug used in cancer treatment .

-

High-Affinity Selective Ligand for the Serotonin Transporter

- Field : Neurochemistry

- Application Summary : 3β-(4-Ethyl-3-iodophenyl)nortropane-2β-carboxylic Acid Methyl Ester is a high-affinity selective ligand for the serotonin transporter .

- Methods : The specific methods of synthesis and application are not detailed in the source .

- Results : The successful synthesis of this ligand contributes to the understanding of serotonin transporter function .

- Improved Process for the Preparation of 9-ethyl-6,6-dimethyl-8- [4- (morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo [b]carbazole-3-carbonitrile Hydrochloride

- Field : Pharmaceutical Chemistry

- Application Summary : This research focuses on an improved process for the preparation of a compound of formula-1a, which is useful in the preparation of Alectinib and its pharmaceutical acceptable salts .

- Methods : The process involves the preparation of tert-butyl-4- (4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate .

- Results : The improved process results in the successful synthesis of the compound of formula-1a .

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.

Orientations Futures

This involves discussing potential future research directions, such as new synthetic methods or applications for the compound.

Propriétés

IUPAC Name |

ethyl 4-(3-iodophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETTZSIMYGEIQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645711 |

Source

|

| Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-iodophenyl)-4-oxobutyrate | |

CAS RN |

898777-24-7 |

Source

|

| Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.